molecular formula C15H19NO4 B8814939 1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate CAS No. 197460-40-5

1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate

Cat. No.: B8814939
CAS No.: 197460-40-5
M. Wt: 277.31 g/mol
InChI Key: FLJNKQJTQGASIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

197460-40-5

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-O-tert-butyl 7-O-methyl 2,3-dihydroindole-1,7-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-7H,8-9H2,1-4H3

InChI Key

FLJNKQJTQGASIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 2,3-dihydro-1H-indole-1-carboxylate (5 g, 22.8 mmol) and N,N,N′,N′-tetramethyl-1,2-ethanediamine (4.6 mL, 30.5 mmol) was dissolved in dry diethyl ether (300 mL) and cooled to −78° C. in an acetone/dry ice bath. Sec-butyl lithium (1.4 M solution in cyclohexanes, 17.6 mL, 24.6 mmol) was added dropwise over 10 minutes and the reaction left stirring for 90 minutes at this temperature. Methyl chloroformate (8.8 mL, 10.8 g, 0.1 mol) was added to the mixture and the reaction was allowed to warm up to room temperature over 1 hour. Water was added carefully to the mixture and the organic layer separated and washed 3 times with more water. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to give the title compound (4.91 g) as a gummy yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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